2-Butene-1,1-diyl diacetate

CAS No.: 5860-35-5

Cat. No.: VC16101978

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5860-35-5 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

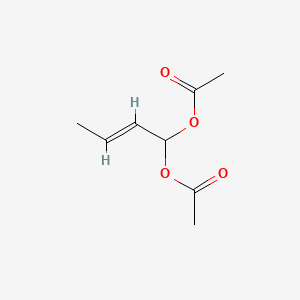

| IUPAC Name | [(E)-1-acetyloxybut-2-enyl] acetate |

| Standard InChI | InChI=1S/C8H12O4/c1-4-5-8(11-6(2)9)12-7(3)10/h4-5,8H,1-3H3/b5-4+ |

| Standard InChI Key | YSKRCULMSHXOLA-SNAWJCMRSA-N |

| Isomeric SMILES | C/C=C/C(OC(=O)C)OC(=O)C |

| Canonical SMILES | CC=CC(OC(=O)C)OC(=O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Butene-1,1-diyl diacetate, systematically named 1,1-diacetoxy-2-butene, belongs to the class of diesters derived from unsaturated diols. Its structure features a central 2-butene backbone with acetyloxy groups at the 1,1-positions. Key identifiers include:

-

CAS Registry Number: 5860-35-5

-

Molecular Formula: C₈H₁₂O₄

-

Synonyms:

The compound’s geometric isomerism ( Z/E) remains unexplored in the available literature, suggesting opportunities for further stereochemical studies.

Physicochemical Properties

Reported physical properties exhibit notable discrepancies across sources, likely attributable to measurement conditions or typographical errors:

Key Observations:

-

The boiling point disparity underscores the need for clarification regarding measurement pressures.

-

Density values conflict significantly; ’s 1.430 g/cm³ appears anomalously high for a liquid ester, whereas ’s 1.065 g/cm³ aligns with analogs like vinyl acetate (0.934 g/cm³) .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 2-butene-1,1-diol with acetic anhydride, as referenced in Tetrahedron Letters (1995) . While detailed reaction conditions are unavailable, typical esterification protocols involve:

-

Catalyst: Acidic agents (e.g., H₂SO₄, p-TsOH)

-

Solvent: Anhydrous aprotic media (e.g., dichloromethane)

-

Temperature: 0–25 °C to mitigate side reactions

Industrial Considerations

-

Continuous-flow reactors for heat management

-

Distillation for purification (given the compound’s volatility)

Reactivity and Applications

Chemical Reactivity

As a diester with conjugated unsaturation, 2-butene-1,1-diyl diacetate is hypothesized to participate in:

-

Hydrolysis: Generating 2-butene-1,1-diol and acetic acid under acidic/basic conditions.

-

Transition Metal-Catalyzed Reactions: Potential substrate for isomerization or metathesis, though no direct evidence exists in the provided literature.

Research Gaps and Future Directions

The scarcity of recent studies (post-1995) highlights critical gaps:

-

Stereochemical Elucidation: Determination of Z/E isomer ratios under varying conditions.

-

Catalytic Applications: Exploration in metathesis or polymerization reactions.

-

Thermodynamic Validation: Resolution of boiling point and density discrepancies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume